N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N'-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-25-16-9-5-6-14(12-16)13-21-19(24)18(23)20-11-10-17(22)15-7-3-2-4-8-15/h2-9,12,17,22H,10-11,13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYUPOFJXFYUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCCC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide typically involves the reaction of 3-hydroxy-3-phenylpropylamine with 3-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of oxalyl chloride solution in anhydrous dichloromethane.
Step 2: Addition of 3-hydroxy-3-phenylpropylamine to the oxalyl chloride solution under nitrogen atmosphere.
Step 3: Gradual addition of 3-methoxybenzylamine to the reaction mixture.
Step 4: Stirring the reaction mixture at low temperature (0-5°C) followed by gradual warming to room temperature.
Step 5: Purification of the product using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxalamide moiety can be reduced to corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to active sites, while the oxalamide moiety may facilitate interactions with protein backbones. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)urea
- N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)carbamate
Uniqueness
N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and biological properties compared to similar compounds with urea or carbamate linkages. This uniqueness makes it a valuable compound for specific applications where oxalamide functionality is desired.
Biological Activity
N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide is a complex organic compound notable for its unique structural features, including hydroxy, phenyl, and methoxy functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 342.38 g/mol
The compound's oxalamide linkage contributes to its distinct chemical properties, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups are crucial for binding affinity, potentially modulating various biochemical pathways. Research indicates that this compound may exhibit:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with receptors, influencing signal transduction pathways.
Research Findings
Recent studies have explored the pharmacological potential of this compound, revealing several key findings:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. This activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, effective against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.
- Neuroprotective Effects : Some research suggests potential neuroprotective properties, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.
Case Studies
Several case studies have investigated the biological effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial Effects | Showed effectiveness against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
| Study 3 | Neuroprotection | Indicated reduction in oxidative stress markers in neuronal cultures exposed to neurotoxic agents. |
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions:
- Formation of Hydroxyphenylpropyl Intermediate : Reaction of phenylpropanol with an oxidizing agent.
- Methoxybenzyl Intermediate Preparation : Benzyl alcohol reacts with methoxybenzyl chloride under basic conditions.
- Coupling Reaction : The intermediates are coupled using oxalyl chloride to form the final product.
Applications
The compound has diverse applications across various fields:
- Medicinal Chemistry : Potential lead compound for drug development targeting cancer and infectious diseases.
- Biochemical Research : Used in studies exploring enzyme inhibition and receptor modulation.
- Industrial Chemistry : Serves as a building block for synthesizing complex organic molecules.
Q & A
Basic: What are the standard synthesis routes and critical reaction conditions for N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide?
The synthesis typically involves multi-step condensation reactions. Key steps include:
- Step 1 : Preparation of intermediates (e.g., 3-hydroxy-3-phenylpropylamine and 3-methoxybenzylamine) via nucleophilic substitution or reductive amination.
- Step 2 : Oxalyl chloride-mediated coupling of intermediates under anhydrous conditions (e.g., dichloromethane, 0–5°C).
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .
Critical Conditions : Temperature control (±2°C) during coupling, inert atmosphere (N₂/Ar), and stoichiometric precision to minimize side products. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Basic: Which spectroscopic techniques are essential for structural characterization?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., hydroxy protons at δ 4.8–5.2 ppm, methoxy at δ 3.7–3.9 ppm) and confirms connectivity.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 413.18) and fragmentation patterns.
- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, O-H stretch at ~3300 cm⁻¹) .
Advanced: How can researchers optimize synthesis yields while minimizing impurities?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) for intermediate solubility.
- In-line Analytics : Use HPLC-DAD to track byproducts (e.g., unreacted amines) and adjust stoichiometry dynamically .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., cell line: HeLa vs. MCF-7; incubation time: 24h vs. 48h).
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements.
- Dose-Response Curves : Validate nonlinear regression models (e.g., Hill slope ≠1 suggests cooperative binding) .
Basic: What initial biological activities have been reported for this compound?
Preliminary studies suggest:
- Anticancer : Apoptosis induction in leukemia cells (IC₅₀ = 12 µM) via caspase-3 activation.
- Anti-inflammatory : COX-2 inhibition (65% at 10 µM) in macrophage models.
- Neuroprotective : Reduction of ROS in neuronal cells (30% at 5 µM) .
Advanced: What methodologies are recommended for elucidating its mechanism of action?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to targets like EGFR or NF-κB.
- CRISPR-Cas9 Knockout : Validate target specificity by silencing candidate genes (e.g., BAX or BCL-2).
- Metabolomics : Use GC-MS to map perturbations in pathways (e.g., glycolysis, TCA cycle) .
Advanced: How can computational modeling enhance understanding of structure-activity relationships (SAR)?
- Molecular Docking : Simulate binding poses with receptors (e.g., PARP-1 active site) using AutoDock Vina.
- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. trifluoromethyl) on logP and IC₅₀.
- MD Simulations : Predict stability of ligand-receptor complexes over 100 ns trajectories .
Basic: What are the stability and storage requirements for this compound?
- Stability : Degrades by 10% in DMSO after 30 days at 4°C (HPLC-UV monitoring).
- Storage : Lyophilized powder at -20°C under argon; avoid freeze-thaw cycles.
- Analytical Validation : Periodic NMR/HPLC checks to detect hydrolysis (amide bond cleavage) .
Advanced: What strategies are effective for structural modification to enhance bioactivity?
- Bioisosteric Replacement : Substitute methoxy with ethoxy or cyclopropylmethoxy to improve metabolic stability.
- Prodrug Design : Introduce ester groups at the hydroxy position for controlled release.
- SAR Libraries : Synthesize 15–20 analogs with variations in the phenylpropyl chain (e.g., halogenation, alkylation) .
Basic: Which functional groups are critical for its pharmacological activity?
- Hydroxy Group (3-position) : Essential for hydrogen bonding with kinase ATP pockets (e.g., CDK2).
- Methoxybenzyl Moiety : Enhances lipophilicity (logP = 2.8) and blood-brain barrier penetration.
- Oxalamide Core : Stabilizes β-sheet interactions in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
